molecular formula C11H14N4O5S B12919410 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol CAS No. 51112-62-0

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol

Cat. No.: B12919410
CAS No.: 51112-62-0
M. Wt: 314.32 g/mol
InChI Key: PWMJKSRDVJZIRU-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is a complex organic compound with a unique structure that includes a purine base, a dioxane ring, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a purine derivative, which undergoes a series of reactions including methylation, hydroxymethylation, and cyclization to form the dioxane ring. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the methylthio group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol exerts its effects involves interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The methylthio group can undergo metabolic transformations, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base but lacking the dioxane ring and methylthio group.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.

    Ribavirin: An antiviral compound with a similar purine base but different substituents.

Uniqueness

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is unique due to its combination of a purine base, a dioxane ring, and multiple hydroxyl groups. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

CAS No.

51112-62-0

Molecular Formula

C11H14N4O5S

Molecular Weight

314.32 g/mol

IUPAC Name

3-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)-1,4-dioxane-2,6-diol

InChI

InChI=1S/C11H14N4O5S/c1-21-8-6-7(12-3-13-8)15(4-14-6)9-11(18)20-10(17)5(2-16)19-9/h3-5,9-11,16-18H,2H2,1H3

InChI Key

PWMJKSRDVJZIRU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(OC(C(O3)CO)O)O

Origin of Product

United States

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